molecular formula C16H15N B12544731 N,N-Dimethylanthracen-9-amine CAS No. 150016-45-8

N,N-Dimethylanthracen-9-amine

Katalognummer: B12544731
CAS-Nummer: 150016-45-8
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: LHAVPFJNFOFNBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethylanthracen-9-amine is an organic compound belonging to the class of anthracene derivatives. Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a dimethylamino group attached to the ninth position of the anthracene ring. This compound is of interest due to its unique photophysical and photochemical properties, making it relevant in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dimethylanthracen-9-amine can be synthesized through several methods. One common approach involves the reaction of anthracene-9-carbaldehyde with dimethylamine in the presence of a reducing agent. The reaction typically occurs in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as column chromatography and distillation .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethylanthracen-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, various substituted anthracenes, and different amine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethylanthracen-9-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-Dimethylanthracen-9-amine involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and sensor applications. Its ability to undergo electrophilic substitution reactions enables it to interact with different biological molecules, potentially affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dimethylanthracen-9-amine is unique due to its specific substitution pattern on the anthracene ring, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise control over light absorption and emission, such as in OLEDs and biological imaging .

Eigenschaften

CAS-Nummer

150016-45-8

Molekularformel

C16H15N

Molekulargewicht

221.30 g/mol

IUPAC-Name

N,N-dimethylanthracen-9-amine

InChI

InChI=1S/C16H15N/c1-17(2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,1-2H3

InChI-Schlüssel

LHAVPFJNFOFNBG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.